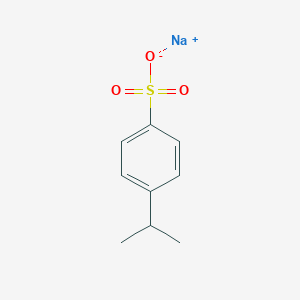

Sodium 4-isopropylbenzenesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15763-76-5 |

|---|---|

Molecular Formula |

C9H12NaO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

sodium;4-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12); |

InChI Key |

BJVQMPLRSFIZMB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Other CAS No. |

28348-53-0 32073-22-6 15763-76-5 |

physical_description |

Liquid DryPowder, Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 4-isopropylbenzenesulfonate: A Technical Guide for Researchers

Introduction: Sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, is an amphiphilic organic compound widely recognized for its role as a hydrotrope. In the realm of scientific research and drug development, it serves as a crucial tool for enhancing the aqueous solubility of poorly soluble molecules, preventing protein aggregation, and aiding in the refolding of proteins. Its ability to increase the solubility of hydrophobic substances in aqueous solutions without forming conventional micelles at low concentrations makes it a versatile excipient and research reagent. This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Hydrotropic Action

The primary function of this compound in research is rooted in its hydrotropic properties. Unlike typical surfactants that form micelles at a well-defined critical micelle concentration (CMC), hydrotropes like sodium cumenesulfonate exhibit a more gradual self-aggregation behavior. Above a certain concentration, known as the minimum hydrotrope concentration (MHC), these molecules begin to form small, loose, and dynamic aggregates.

Molecular dynamics simulations have elucidated that the mechanism of hydrotropic action involves the formation of a micellar-like environment by these aggregates.[1] The hydrophobic isopropylbenzene moieties of this compound orient towards the core of the aggregate, creating a non-polar microenvironment. This hydrophobic core can then encapsulate poorly water-soluble drug molecules or the exposed hydrophobic regions of unfolded proteins, effectively shielding them from the aqueous bulk solution and increasing their overall solubility.[1]

Research Applications

The unique solubilizing properties of this compound have led to its application in several key areas of research:

Enhancement of Drug Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy. Hydrotropes offer a promising solution to this problem. By increasing the solubility of poorly soluble drugs, this compound can facilitate the preparation of aqueous formulations for in vitro assays, preclinical studies, and potentially, final drug products.

Prevention of Protein Aggregation

In biopharmaceutical research and development, maintaining the stability of proteins in solution is critical. Proteins, especially at high concentrations, are prone to aggregation, which can lead to loss of function and immunogenicity. This compound can act as a stabilizing excipient by interacting with the exposed hydrophobic surfaces of proteins, thereby preventing the intermolecular interactions that lead to aggregation. This is particularly valuable in the formulation of monoclonal antibodies and other therapeutic proteins.

Protein Refolding

The production of recombinant proteins in bacterial expression systems often results in the formation of insoluble aggregates known as inclusion bodies. To obtain biologically active proteins, these inclusion bodies must be solubilized and the proteins refolded into their native conformation. This compound can be used as an additive in refolding buffers to prevent aggregation of protein folding intermediates and promote the formation of the correct tertiary structure.[2][3]

Quantitative Data on Solubility Enhancement

The effectiveness of hydrotropes in enhancing solubility is concentration-dependent. The following tables summarize the solubility enhancement of two poorly water-soluble drugs, Furosemide and Nifedipine, in the presence of hydrotropic agents. While the data for Nifedipine was obtained with other hydrotropes, it serves to illustrate the general principle and magnitude of solubility enhancement that can be expected.

| Hydrotropic Agent | Concentration (% w/v) | Solubility of Furosemide (mg/mL) | Fold Increase |

| Control (Purified Water) | 0 | - | - |

| Urea | 10 | 0.45 | - |

| 20 | 0.82 | - | |

| 30 | 1.58 | - | |

| 40 | 2.91 | - | |

| Sodium Acetate | 10 | 0.51 | - |

| 20 | 0.95 | - | |

| 30 | 1.83 | - | |

| 40 | 3.24 | - | |

| Sodium Benzoate | 10 | 0.62 | - |

| 20 | 1.21 | - | |

| 30 | 2.35 | - | |

| 40 | 4.18 | - | |

| Sodium Citrate | 10 | 0.58 | - |

| 20 | 1.09 | - | |

| 30 | 2.07 | - | |

| 40 | 3.67 | - | |

| Data derived from a study on Furosemide solubility enhancement.[4] |

| Hydrotropic Agent | Concentration (% w/v) | Solubility of Nifedipine (mg/mL) | Fold Increase |

| Control (Water) | 0 | 0.008 | 1 |

| Sodium Benzoate | 10 | 0.21 | 26.25 |

| 20 | 0.54 | 67.5 | |

| 30 | 1.08 | 135 | |

| Sodium Salicylate | 10 | 0.35 | 43.75 |

| 20 | 0.79 | 98.75 | |

| 30 | 1.42 | 177.5 | |

| Data derived from a study on Nifedipine solubility enhancement.[5] |

Experimental Protocols

Protocol 1: Hydrotropic Solubilization of a Poorly Water-Soluble Compound for In Vitro Screening

This protocol provides a general method for solubilizing a hydrophobic compound using this compound for use in cell-based assays or other in vitro experiments.

Materials:

-

Poorly water-soluble compound (e.g., a drug candidate)

-

This compound

-

Deionized water

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

Procedure:

-

Prepare a stock solution of this compound:

-

Weigh an appropriate amount of this compound to prepare a concentrated stock solution (e.g., 40% w/v) in deionized water.

-

Use a vortex mixer and magnetic stirrer to ensure complete dissolution.

-

-

Determine the required concentration of the hydrotrope:

-

Perform a preliminary solubility study by preparing a series of aqueous solutions with increasing concentrations of this compound (e.g., 5%, 10%, 15%, 20% w/v).

-

Add an excess amount of the poorly water-soluble compound to a fixed volume of each hydrotrope solution.

-

Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.

-

Centrifuge the samples to pellet the undissolved compound.

-

Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Select the lowest concentration of this compound that provides the desired compound solubility.

-

-

Prepare the final formulation:

-

Based on the results from the solubility study, prepare the desired volume of the selected this compound solution.

-

Add the calculated amount of the poorly water-soluble compound to achieve the target final concentration.

-

Stir until the compound is completely dissolved.

-

Sterile-filter the final solution using a 0.22 µm syringe filter before use in cell culture or other sensitive applications.

-

Experimental workflow for hydrotropic solubilization.

Protocol 2: On-Column Refolding of a Recombinant Protein Using a Hydrotrope Additive

This protocol describes a method for refolding a denatured recombinant protein from inclusion bodies using size-exclusion chromatography (SEC) with this compound as a refolding additive in the mobile phase.

Materials:

-

Purified inclusion bodies containing the recombinant protein.

-

Denaturation buffer: 6 M Guanidine hydrochloride (GdmCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT.

-

Refolding buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-5% (w/v) this compound (concentration to be optimized), 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 200).

-

FPLC or HPLC system.

Procedure:

-

Solubilization of Inclusion Bodies:

-

Resuspend the inclusion body pellet in denaturation buffer.

-

Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization.

-

Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.

-

Determine the protein concentration in the supernatant.

-

-

On-Column Refolding by SEC:

-

Equilibrate the SEC column with at least 2 column volumes of refolding buffer.

-

Load the solubilized protein onto the equilibrated SEC column. The volume and concentration of the loaded protein should be optimized to prevent on-column aggregation.

-

Run the chromatography at a low flow rate to allow sufficient time for the protein to refold as the denaturant is exchanged with the refolding buffer.

-

Collect fractions corresponding to the expected molecular weight of the correctly folded monomeric protein.

-

-

Analysis of Refolded Protein:

-

Analyze the collected fractions by SDS-PAGE to assess purity and by native PAGE to confirm the folded state.

-

Perform a functional assay to determine the biological activity of the refolded protein.

-

Pool the fractions containing the active, monomeric protein and concentrate if necessary.

-

Workflow for on-column protein refolding.

Interaction with Signaling Pathways

Based on current scientific literature, the primary mechanism of action of this compound in biological and pharmaceutical research is physicochemical. Its role is to enhance the solubility of hydrophobic molecules and prevent non-specific aggregation through its hydrotropic properties. There is currently no evidence to suggest that this compound directly interacts with or modulates specific biological signaling pathways in a targeted manner. Its effects on cellular systems are likely to be secondary to its solubilizing action on drugs or other active compounds being studied. Researchers should be mindful that high concentrations of hydrotropes could potentially have non-specific effects on cell membranes or protein function, and appropriate controls should be included in experimental designs.

Relationship to biological signaling pathways.

References

- 1. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 2. EP0361830A2 - Purification and refolding of recombinant proteins - Google Patents [patents.google.com]

- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrotropic solubilization of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

"Sodium 4-isopropylbenzenesulfonate" synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Sodium 4-isopropylbenzenesulfonate

Introduction

This compound, also known as sodium p-cumenesulfonate, is an organic compound widely utilized as a hydrotrope, surfactant, and coupling agent in various industrial and commercial applications.[1][2] Its molecular structure, featuring both a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, allows it to increase the solubility of other substances in aqueous solutions.[2] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is a two-step process involving the sulfonation of isopropylbenzene (cumene) followed by neutralization with a sodium base.[1][3]

Principle: Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic aromatic substitution reaction where cumene is treated with a strong sulfonating agent.[3] The electrophile, typically sulfur trioxide (SO₃) or its equivalent, attacks the electron-rich benzene ring of cumene. The isopropyl group is an ortho-, para-directing activator, leading to the formation of primarily the para-substituted product, 4-isopropylbenzenesulfonic acid, due to steric hindrance at the ortho positions.

Primary Synthesis Route: Sulfonation and Neutralization

The reaction begins with the sulfonation of cumene using agents like concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][3][4] The resulting 4-isopropylbenzenesulfonic acid is then neutralized with sodium hydroxide to yield the final sodium salt.[1][5]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative example derived from established industrial methods.[5][6]

-

Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with an azeotropic distillation head with cumene.

-

Sulfonation: Under rapid stirring, slowly add concentrated (98%) sulfuric acid to the cumene. The molar ratio of sulfuric acid to cumene is typically controlled between 1:1.6 and 1:2.0.[6]

-

Reaction Conditions: Heat the mixture to a temperature between 100°C and 110°C.[5][6] The water generated during the reaction is removed continuously via azeotropic reflux to drive the reaction to completion.[5][6]

-

Monitoring: The reaction is monitored by measuring the amount of water collected. The reaction is typically stopped when the water yield is approximately 95% of the theoretical yield.[6]

-

Removal of Excess Reactant: After the reaction is complete, separate the excess unreacted cumene by vacuum distillation for recycling.[5][6]

-

Neutralization: Cool the reaction mixture containing 4-isopropylbenzenesulfonic acid. Under vigorous stirring, add a 20% sodium hydroxide solution to neutralize the acid until the final concentration of this compound is approximately 40%.[5][6]

-

Decolorization (Optional): The resulting solution can be bleached by adding 30% hydrogen peroxide at around 45°C and stirring for 2 hours to obtain a high-quality, clear solution.[5][6]

Data Presentation: Synthesis Parameters

The table below summarizes quantitative data from various synthesis examples found in patent literature.

| Parameter | Example 1[5] | Example 2[5] | Example 3[6] |

| Cumene (tonnes) | 3.84 | 1.41 | 2.19 |

| 98% Sulfuric Acid (tonnes) | 1.96 | 0.72 | 1.12 |

| Reaction Temperature (°C) | 100 | 110 | 105 |

| Reaction Time (hours) | 6 | Not specified | 6 |

| 20% NaOH Solution (tonnes) | 3.95 | 1.47 | 2.28 |

| Final Product Conc. (%) | 40.68 | 40.57 | 40.61 |

| 30% H₂O₂ (kg) | 308.22 | 101.84 | 152.40 |

Purification of this compound

Purifying aryl sulfonic acids and their salts can be challenging due to their high water solubility.[7] Common impurities include inorganic salts (like sodium sulfate), unreacted starting materials, and isomers.[3][8] The primary methods for purification are recrystallization and slurry washing.[9][10]

Purification by Slurry Washing and Recrystallization

This method relies on preferentially dissolving impurities into an aqueous liquid phase while leaving the desired solid product behind.[9]

Caption: General workflow for purification by slurry washing.

Experimental Protocol: Purification

This protocol is based on a general method for purifying aryl sulfonates.[9]

-

Preparation: Obtain the crude this compound as an impure particulate solid.

-

Slurry Formation: Form a slurry of the impure solid in water. A typical ratio is 0.75 to 1.25 mL of water per gram of solid.[9] The quantity of the liquid phase should be selected to dissolve not more than half of the impure solid.[9]

-

Agitation: Agitate the slurry vigorously for a period of 15 to 120 minutes.[9] This allows the more soluble impurities to dissolve in the aqueous phase.

-

Phase Separation: Separate the solid and liquid phases. This can be achieved by filtration or centrifugation.

-

Collection: Collect the purified solid phase.

-

Drying: Dry the purified solid, for example, in a vacuum oven, to remove residual water and obtain the final product.

Other Purification and Analytical Methods

-

Salt Precipitation: The sulfonated product can be precipitated from the reaction mixture by adding it to a concentrated salt (NaCl) solution, a technique known as "salting out".[10]

-

Chromatography: For high-purity applications and analytical assessment, chromatographic techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is highly effective for assessing the purity of this compound and separating it from process-related impurities.

-

Ion-Exchange Chromatography (IEX): IEX can be used to separate the sulfonate from salts and other impurities.[7]

-

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment, particularly for analyzing trace amounts in water samples.[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility of the salt. However, it can be used after derivatization, where the sulfonate is converted into a more volatile species like a sulfonyl chloride or a methyl ester. This is a powerful technique for identifying impurities.

References

- 1. dolphinpharma.com [dolphinpharma.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 9. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 10. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]

- 11. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sodium 4-isopropylbenzenesulfonate as a Hydrotropic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium 4-isopropylbenzenesulfonate, also known as sodium cumenesulfonate, and its application as a hydrotropic agent in pharmaceutical sciences. This document details its chemical and physical properties, mechanism of action, and experimental protocols for its evaluation, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction to this compound

This compound is an aromatic sulfonate salt that belongs to the class of compounds known as hydrotropes. Hydrotropes are amphiphilic substances that, at high concentrations, enhance the aqueous solubility of poorly soluble compounds. Unlike traditional surfactants, they do not form well-defined micelles in solution but rather operate through a less ordered aggregation mechanism.[1] Its primary application lies in increasing the solubility of sparingly soluble active pharmaceutical ingredients (APIs), thereby improving their dissolution rates and potentially their bioavailability.[1][2]

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NaO₃S | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 28348-53-0, 15763-76-5 | [2] |

Mechanism of Hydrotropic Solubilization

The precise mechanism by which this compound and other hydrotropes increase the solubility of non-polar molecules is a subject of ongoing research. The prevailing theory suggests that at a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules begin to self-aggregate in a stepwise manner.[3][4] These aggregates are less organized than the micelles formed by surfactants.

The hydrophobic part of the hydrotrope (the isopropylbenzene group) interacts with the poorly soluble drug molecule, while the hydrophilic sulfonate group remains exposed to the aqueous environment. This creates a more favorable microenvironment for the drug, effectively shielding it from the bulk water and leading to an increase in its overall solubility. Molecular dynamics simulations of sodium cumenesulfonate have shown that above the MHC, it forms micellar-like aggregates where the hydrophobic tails point inward, creating a core that can encapsulate hydrophobic molecules.[3][4]

Figure 1: Simplified representation of hydrotropic solubilization.

Quantitative Data on Solubility Enhancement

While specific quantitative data for the solubility enhancement of various drugs by this compound is not extensively available in publicly accessible literature, studies on similar hydrotropes like sodium benzoate and sodium salicylate demonstrate the potential efficacy. For instance, the solubility of ibuprofen has been shown to increase significantly in the presence of sodium benzoate.[5][6][7] One study identified sodium cumenesulfonate as a highly effective hydrotrope for the extraction of resveratrol.[8]

The following table presents hypothetical data to illustrate the expected solubility enhancement. Note: This data is for illustrative purposes and is not derived from experimental results for this compound.

| Drug | Intrinsic Solubility (mg/mL) | Solubility in 1M this compound (mg/mL) (Hypothetical) | Fold Increase (Hypothetical) |

| Ibuprofen | 0.021 | 5.0 | ~238 |

| Nifedipine | 0.006 | 0.5 | ~83 |

| Carbamazepine | 0.11 | 3.5 | ~32 |

| Furosemide | 0.02 | 1.0 | 50 |

Experimental Protocols

Determination of Minimum Hydrotrope Concentration (MHC)

The MHC is the concentration at which the hydrotrope starts to form aggregates and a significant increase in the solubility of a poorly soluble compound is observed.

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., 0.1 M to 2.0 M).

-

Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers.

-

Equilibrate the samples by shaking them in a thermostatically controlled water bath for 24-48 hours to ensure saturation.

-

Centrifuge or filter the samples to remove the undissolved drug.

-

Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the solubility of the drug as a function of the hydrotrope concentration. The MHC is the concentration at which a sharp increase in solubility is observed.[8][9]

Figure 2: Workflow for determining the Minimum Hydrotrope Concentration (MHC).

Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry of the drug-hydrotrope complex and to quantify the increase in drug solubility.

Methodology:

-

Prepare a series of aqueous solutions of this compound at different molar concentrations.

-

Add an excess amount of the drug to each solution.

-

Shake the flasks in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).

-

Withdraw aliquots , filter them through a suitable membrane filter (e.g., 0.45 µm), and dilute them appropriately.

-

Determine the concentration of the dissolved drug using a validated analytical method (UV-Vis or HPLC).

-

Plot the concentration of the dissolved drug (solubility) against the molar concentration of the hydrotrope. The resulting phase solubility diagram indicates the type of interaction (e.g., AL, AP, BS).[10]

UV-Vis Spectrophotometric Analysis

This method is suitable for quantifying the dissolved drug in solubility studies, provided the hydrotrope does not interfere with the drug's absorbance at its λmax.

Protocol:

-

Determine the λmax of the drug in the hydrotropic solution.

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the drug in the same hydrotropic solution used for the solubility study.

-

Measure the absorbance of the filtered and diluted samples from the solubility study.

-

Calculate the concentration of the drug using the regression equation from the calibration curve.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a more specific and sensitive method for drug quantification, especially in complex mixtures.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of the drug.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area of the drug compared to a standard calibration curve.[15][16][17][18][19]

Potential Biological Interactions and Signaling Pathways

The interaction of hydrotropes with biological systems is an important consideration in drug development. While specific data for this compound is limited, related compounds like surfactants can influence cellular processes.

Membrane Permeability and Drug Absorption

Hydrotropes, due to their amphiphilic nature, have the potential to interact with cell membranes and modulate drug permeability. This could occur through several mechanisms, including transient disruption of the lipid bilayer or interaction with membrane proteins.[20][21] Studies with Caco-2 cell monolayers are often used to assess the potential of excipients to enhance intestinal drug absorption.[22][23][24][25] An increase in the permeability of a poorly absorbed drug in the presence of this compound could indicate an absorption-enhancing effect.

Interaction with Efflux Pumps (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in multidrug resistance and limits the oral bioavailability of many drugs. Some excipients can inhibit P-gp, thereby increasing the intracellular concentration and absorption of P-gp substrates. The potential for this compound to interact with and possibly inhibit P-gp could be a valuable area of investigation for improving the efficacy of certain drugs.

Figure 3: Potential influence of hydrotropes on intestinal drug absorption and P-gp efflux.

Conclusion

This compound is a promising hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. Its mechanism of action, while not fully elucidated, involves the formation of aggregates that create a favorable microenvironment for hydrophobic molecules. Standard experimental protocols such as MHC determination and phase solubility studies are crucial for characterizing its effectiveness. While more specific quantitative data and biological interaction studies are needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in pharmaceutical formulations.

References

- 1. Enhancement of Solubility, Dissolution rate and Bioavailability of BCS Class II Drugs | Semantic Scholar [semanticscholar.org]

- 2. Solubility enhancement of ibuprofen using hydrotropic agents | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring molecular insights into aggregation of hydrotrope sodium cumene sulfonate in aqueous solution: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. bepls.com [bepls.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. scispace.com [scispace.com]

- 18. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of surfactants on absorption through membranes III: effects of dioctyl sodium sulfosuccinate and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of some non-ionic surfactants on transepithelial permeability in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effect of common excipients on Caco-2 transport of low-permeability drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Sodium 4-isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sodium 4-isopropylbenzenesulfonate, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details its solubility in different solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for its application in hydrotropic solubilization.

Introduction to this compound

This compound, also known as sodium cumenesulfonate, is an aromatic sulfonate salt. It is widely recognized for its hydrotropic properties, meaning it can enhance the aqueous solubility of poorly soluble compounds.[1] This characteristic makes it a valuable excipient in drug formulation and development, where improving the solubility of active pharmaceutical ingredients (APIs) is a critical challenge. It is also utilized as a surfactant and coupling agent in various formulations.[2][3]

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems and is crucial for its application in formulations.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Pressure (atm) |

| Water | 330 g/L | 25 | 1 |

| Ethanol | Soluble | Not Specified | Not Specified |

| Methanol | Soluble in lower alcohols | Not Specified | Not Specified |

Data Interpretation:

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound. The following are detailed methodologies for key experimental protocols.

3.1. Shake-Flask Method Coupled with Gravimetric Analysis

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.[4][5]

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, or methanol) in a sealed, thermostated flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer the known volume of the saturated solution to the evaporation dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of solution taken (L))

3.2. UV-Vis Spectrophotometry for Concentration Determination

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive and accurate method for determining concentration after the shake-flask equilibration.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a standard calibration curve, according to the Beer-Lambert law.[6][7][8]

Detailed Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Perform the shake-flask method as described in section 3.1 (steps 1-3).

-

Dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualization of Hydrotropic Solubilization Workflow

This compound is frequently employed as a hydrotrope to enhance the solubility of poorly water-soluble APIs in aqueous formulations. The following diagram illustrates the logical workflow for selecting and utilizing a hydrotrope in drug development.

Caption: Logical workflow for hydrotrope selection and formulation development.

Conclusion

This technical guide provides essential information on the solubility of this compound, a key hydrotropic agent. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work. The high aqueous solubility of this compound, coupled with its ability to enhance the solubility of other substances, underscores its importance in various scientific applications, particularly in the formulation of pharmaceuticals. The provided workflow for hydrotropic solubilization offers a systematic approach to its practical application in drug development.

References

- 1. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 2. SODIUM CUMENE SULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. ajpaonline.com [ajpaonline.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

Sodium 4-isopropylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 15763-76-5

Synonyms: Sodium p-cumenesulfonate, p-Cumenesulfonic acid sodium salt, 4-Isopropylbenzenesulfonic acid sodium salt

This technical guide provides an in-depth overview of Sodium 4-isopropylbenzenesulfonate, a versatile organic compound with significant applications in chemical synthesis and formulation development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and mechanisms of action.

Core Properties and Data

This compound is an anionic surfactant and a highly effective hydrotrope.[1] Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances.[2] Structurally, it consists of a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group, which imparts its amphiphilic character.[2]

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NaO₃S | [3] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | >300°C | [3] |

| Boiling Point | 549.19°C (at 101.325 kPa) | [3] |

| Water Solubility | 330 g/L; 634.6 g/L at 25°C | [1][3] |

| Vapor Pressure | 1.09 x 10⁻⁹ Pa at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | -1.5 at 25°C | [3][4] |

| pKa | 2 (at 20°C) | [3][4] |

Spectral Data

While experimental spectral data can vary based on the specific instrumentation and conditions, the following provides predicted ¹H NMR spectral data for the 4-isopropylbenzenesulfonate anion.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |

| ~2.9 | Septet | 1H | Isopropyl -CH(CH₃)₂ |

| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH(CH₃)₂) |

| ~7.8 | Doublet | 2H | Aromatic (ortho to -SO₃⁻) |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is a two-step process involving the sulfonation of cumene (isopropylbenzene) followed by neutralization.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cumene

This protocol is a generalized procedure based on established chemical principles.

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)

-

Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

Sulfonation:

-

In a reaction kettle equipped with a stirrer, add cumene and an inorganic salt catalyst (e.g., sodium sulfate) to suppress side reactions.[5]

-

Under vigorous stirring, slowly add chlorosulfonic acid or concentrated sulfuric acid at a controlled temperature, typically between 5°C and 45°C.[5]

-

After the addition is complete, maintain the reaction with continued stirring for a period of 0.1 to 10 hours to ensure complete sulfonation.[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).[6]

-

-

Neutralization:

-

Cool the reaction mixture containing 4-isopropylbenzenesulfonic acid.

-

Slowly add a solution of sodium hydroxide to the cooled mixture with stirring. This is an exothermic reaction, and the temperature should be controlled, for instance, by using an ice bath.

-

Continue adding the base until the pH of the solution is neutral (pH 7).

-

-

Isolation and Purification:

-

The resulting product, this compound, can be isolated by methods such as precipitation or crystallization.

-

If precipitated, the solid can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.

-

Chemical Reactivity and Applications in Synthesis

The utility of this compound in organic synthesis primarily stems from the reactivity of its corresponding sulfonyl chloride and the sulfonate group's ability to act as a leaving group in nucleophilic substitution reactions.[7]

Conversion to 4-Isopropylbenzenesulfonyl Chloride

This compound can be converted to the more reactive 4-isopropylbenzenesulfonyl chloride, which is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[5][8] This conversion is typically achieved by reacting the sodium salt with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nucleophilic Aromatic Substitution

The sulfonate group (-SO₃⁻) can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups onto the aromatic ring.[7]

Example Reactions:

| Nucleophile | Product | Conditions |

| Ammonia (NH₃) | 4-Isopropylaniline | Elevated temperature and pressure |

| Sodium Methoxide (NaOCH₃) | 4-Isopropylanisole | Reflux in methanol |

This reactivity makes it a valuable precursor for creating a library of substituted isopropylbenzene derivatives for screening in drug discovery programs.[7]

Mechanism of Action as a Hydrotrope

The primary and most significant application of this compound is as a hydrotrope.[7] It is particularly effective in increasing the solubility of non-polar compounds in aqueous solutions. Unlike typical surfactants that form well-defined micelles, hydrotropes are thought to operate through a more cooperative, step-wise self-aggregation process.[9]

Hydrotropic Solubilization Pathway

Caption: Mechanism of hydrotropic action of this compound.

Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), the hydrotrope molecules begin to self-aggregate. This aggregation is not as structured as micelle formation but creates dynamic, hydrophobic microenvironments within the aqueous solution. Poorly water-soluble drug molecules can then partition into these hydrophobic pockets, effectively being "dissolved" in the bulk aqueous phase. This mechanism is crucial in various formulations, including liquid detergents and potentially in drug delivery systems to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]

Analytical Methodologies

Ensuring the purity and quality of this compound is critical for its application in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the preferred method for its analysis.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample and quantify potential impurities, such as isomeric by-products.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (optional, e.g., ammonium acetate)

-

Reference standard of this compound

Chromatographic Conditions:

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~220-260 nm (UV) |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent at a known concentration.

-

Standard Preparation: Prepare a series of standard solutions of the reference standard at different known concentrations to create a calibration curve.

-

Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Processing: The retention time of the main peak in the sample chromatogram should match that of the reference standard. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The concentration of the sample can be determined from the calibration curve.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a hydrotrope is well-established, offering a valuable tool for formulating products with poorly soluble components. Furthermore, its utility as a synthetic intermediate, particularly through its sulfonyl chloride derivative, provides a gateway to a wide range of substituted aromatic compounds. The detailed protocols and data presented in this guide are intended to support researchers and developers in harnessing the full potential of this versatile molecule.

References

- 1. erasm.org [erasm.org]

- 2. dolphinpharma.com [dolphinpharma.com]

- 3. Sodium cumenesulfonate | 28348-53-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

"Sodium 4-isopropylbenzenesulfonate" molecular structure and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of Sodium 4-isopropylbenzenesulfonate, an organic compound widely utilized as a hydrotrope and surfactant.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure is characterized by a central benzene ring. To this ring, an isopropyl group (–CH(CH₃)₂) and a sulfonate group (–SO₃⁻) are attached at the para (4-) position, meaning they are directly opposite each other on the ring. The compound is an ionic salt, consisting of a negatively charged 4-isopropylbenzenesulfonate anion and a positively charged sodium cation (Na⁺).

The definitive molecular formula for this compound is C₉H₁₁NaO₃S [1][2][3][4].

Chemical and Physical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| Molecular Formula | C₉H₁₁NaO₃S | [1][2][3][4] |

| Molecular Weight | ~222.24 g/mol | [1][2][3] |

| CAS Number | 15763-76-5 | [1][2][3][4] |

| IUPAC Name | sodium;4-propan-2-ylbenzenesulfonate | [2][3] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | [1][2] |

| InChI | InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11,12);/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | [2][3] |

Synthesis Experimental Protocol

The industrial synthesis of this compound is primarily achieved through the sulfonation of cumene (isopropylbenzene), followed by neutralization.[5][6] The following protocol is based on established industrial methods.[7][8]

Objective: To synthesize this compound solution from cumene and concentrated sulfuric acid.

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated (98%) Sulfuric Acid

-

20% Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

Methodology:

-

Sulfonation Reaction:

-

Under rapid stirring, slowly add 98% concentrated sulfuric acid to a molar excess of cumene in a suitable reactor. A typical molar ratio is 1:1.6 to 1:2.0 (Sulfuric Acid:Cumene).[7]

-

Heat the mixture to a reaction temperature of 100-110°C.[7]

-

Employ a reflux condenser with a water separator (e.g., Dean-Stark apparatus) to facilitate an azeotropic reflux. This continuously removes the water generated during the reaction, driving the sulfonation to completion.[7][9]

-

Maintain the reaction for 5-6 hours, or until the volume of collected water indicates ~95% completion of the theoretical yield.[7]

-

-

Removal of Excess Reactant:

-

After the reaction period, cool the mixture.

-

Separate the unreacted excess cumene from the product (4-isopropylbenzenesulfonic acid) via vacuum distillation.[7] The collected cumene can be recycled for future syntheses.

-

-

Neutralization:

-

Transfer the crude 4-isopropylbenzenesulfonic acid to a neutralization vessel.

-

Under rapid stirring, add a 20% sodium hydroxide solution to the acid.[7][8]

-

Monitor the pH and continue adding the NaOH solution until the reaction product is fully neutralized. The target is a final product concentration of approximately 40% this compound.[7][8]

-

-

Product Decolorization (Bleaching):

-

Control the temperature of the neutralized solution at 45°C.[7][8]

-

Under constant stirring, add a 30% hydrogen peroxide solution (approximately 3% by weight relative to the product solution).[7]

-

Continue stirring at 45°C for 2 hours to bleach the solution, resulting in a clear, high-quality this compound solution.[7][8]

-

Visualized Synthesis Workflow

The logical flow of the synthesis protocol, from reactants to the final product, is illustrated below.

Caption: Synthesis workflow for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy Online CAS Number 15763-76-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. Sodium p-cumenesulfonate | C9H11NaO3S | CID 23679813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15763-76-5 [sigmaaldrich.com]

- 5. This compound | 28348-53-0 | Benchchem [benchchem.com]

- 6. dolphinpharma.com [dolphinpharma.com]

- 7. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 8. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. chemithon.com [chemithon.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Sodium 4-isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Sodium 4-isopropylbenzenesulfonate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities.

Chemical Identification and Properties

This compound is a white solid organic compound.[1] It is soluble in water.[1]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NaO₃S | [2] |

| CAS Number | 15763-76-5 | [2][3] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Synonyms | Sodium p-cumenesulfonate, Cumenesulfonic acid sodium salt | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] The primary hazards are skin, eye, and respiratory irritation.[1][3][4]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5][6] |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][3] |

Hazard Pictogram:

Caption: GHS Hazard Pictogram for Irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[7] Contact lenses should not be worn.[4] |

| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7] Gloves should be inspected for integrity before use.[8] |

| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities where splashing is a risk, a chemical-resistant apron should be worn.[8] |

| Respiratory Protection | If dust is generated or if working in a poorly ventilated area, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] |

Safe Handling and Storage Procedures

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Avoid generating dust.[9]

-

Wash hands thoroughly after handling the substance.[1][5][7]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Take precautionary measures against static discharge.[10]

Storage:

-

Keep the container tightly closed and properly labeled.[1][8][9]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Protect from moisture.[10]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air.[7][11][12] If breathing is difficult, provide oxygen.[7][11] If breathing has stopped, give artificial respiration.[7][12] Seek immediate medical attention.[7][11] |

| Skin Contact | Immediately remove contaminated clothing.[9][12] Wash the affected area with plenty of soap and water.[7][11][12] If irritation develops or persists, seek medical attention.[7][11] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[1][11] Continue rinsing. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, give two glasses of water.[7] Rinse the mouth with water.[9][11] Seek immediate medical attention.[7][11] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for Handling a Chemical Spill:

Caption: Workflow for handling a chemical spill of this compound.

Spill Cleanup Protocol:

-

Avoid runoff into sewers and waterways.[7]

-

For liquid spills, absorb the material with an inert substance and scrub the area with detergent and water.[7]

-

For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[5]

Toxicological Information

Limited specific toxicological data for this compound is publicly available. The hazard classification is based on similar compounds and the known irritant properties of sulfonates. Accidental ingestion may be harmful.[4]

Logical Relationship of Hazards

The following diagram illustrates the relationship between the physical form of the substance and its potential hazards.

References

- 1. guidechem.com [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 9. echemi.com [echemi.com]

- 10. 15763-76-5|this compound| Ambeed [ambeed.com]

- 11. schc.org [schc.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols for the Use of Sodium 4-isopropylbenzenesulfonate in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and drug discovery. The formation of well-ordered, diffraction-quality crystals is often hindered by protein aggregation, poor solubility, and unfavorable protein-protein interactions. Additives are frequently employed to overcome these challenges and modulate the crystallization process. Sodium 4-isopropylbenzenesulfonate, a hydrotropic compound, has emerged as a valuable tool in the crystallographer's arsenal. This document provides detailed application notes and protocols for the effective use of this compound in protein crystallization experiments.

What is this compound?

This compound is an amphiphilic organic salt. Unlike traditional surfactants that form micelles, hydrotropes like this compound increase the solubility of hydrophobic compounds in aqueous solutions without forming large aggregates. This property makes them particularly useful in preventing non-specific protein aggregation, a common impediment to successful crystallization.

Mechanism of Action in Protein Crystallization

This compound is thought to exert its beneficial effects in protein crystallization through several mechanisms:

-

Solubility Enhancement: It increases the solubility of proteins, preventing premature precipitation and allowing for a more controlled approach to supersaturation.

-

Prevention of Aggregation: By interacting with hydrophobic patches on the protein surface, it can shield these regions, reducing the likelihood of forming amorphous aggregates.[1][2][3]

-

Modification of Protein-Protein Interactions: It can modulate the protein-protein interactions, favoring the ordered packing required for crystal lattice formation over disordered aggregation.

-

Alteration of Solvent Properties: As a salt, it can also influence the dielectric constant and overall ionic strength of the crystallization medium.

Data Presentation: Quantitative Parameters for Screening

The optimal concentration of this compound is protein-dependent and must be determined empirically. The following tables provide a starting point for designing crystallization screens incorporating this additive.

Table 1: Recommended Stock Solution Concentrations

| Parameter | Value |

| Stock Solution Concentration | 1.0 M in deionized water |

| Storage | 4°C |

| Filtration | 0.22 µm syringe filter before use |

Table 2: Suggested Screening Concentrations in Crystallization Trials

This table provides a range of final concentrations to test in initial screening experiments. It is recommended to test these concentrations against a variety of precipitant and buffer conditions.

| Screening Level | Final Concentration Range (mM) | Purpose |

| Low | 10 - 50 | Initial screening for proteins with moderate solubility issues. |

| Medium | 50 - 200 | For proteins prone to aggregation or with significant hydrophobic surfaces. |

| High | 200 - 500 | For highly challenging proteins that exhibit persistent aggregation. |

Table 3: Example Optimization Grid for a Target Protein

Once initial hits are identified, a finer grid screen around the successful condition is recommended. This example uses a hypothetical protein that showed promising results with 100 mM this compound and 1.2 M Ammonium Sulfate.

| This compound (mM) | 1.0 M (NH₄)₂SO₄ | 1.1 M (NH₄)₂SO₄ | 1.2 M (NH₄)₂SO₄ | 1.3 M (NH₄)₂SO₄ | 1.4 M (NH₄)₂SO₄ |

| 80 | |||||

| 90 | |||||

| 100 | Initial Hit | ||||

| 110 | |||||

| 120 |

Experimental Protocols

The following protocols describe how to incorporate this compound into standard protein crystallization techniques.

Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method

This protocol outlines the setup of a 96-well hanging drop vapor diffusion experiment to screen for initial crystallization conditions.

Materials:

-

Purified protein solution (5-15 mg/mL)

-

1.0 M this compound stock solution

-

Commercially available or custom crystallization screens

-

96-well hanging drop crystallization plates

-

Siliconized glass cover slips

-

Multichannel pipette

Procedure:

-

Prepare the Reservoir: Using a multichannel pipette, dispense 100 µL of the crystallization screen solutions into the reservoirs of the 96-well plate.

-

Prepare the Additive: In a separate 96-well plate, prepare a serial dilution of the this compound stock solution to achieve the desired final concentrations in the drop (refer to Table 2).

-

Set up the Drop:

-

On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

-

Pipette 1 µL of the reservoir solution.

-

Pipette 0.2 µL of the appropriate this compound dilution.

-

-

Seal the Well: Invert the cover slip and place it over the corresponding reservoir, ensuring a good seal with grease or adhesive film.

-

Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

Protocol 2: Optimization using the Sitting Drop Vapor Diffusion Method

This protocol is for optimizing initial hits obtained from screening.

Materials:

-

Purified protein solution

-

1.0 M this compound stock solution

-

Solutions for the optimization grid (e.g., varying concentrations of precipitant and this compound)

-

Sitting drop crystallization plates

Procedure:

-

Prepare the Reservoir: Dispense 80 µL of the desired optimization condition into the reservoir of the sitting drop plate.

-

Set up the Drop:

-

Pipette 1 µL of the protein solution into the sitting drop post.

-

Pipette 1 µL of the reservoir solution into the same post.

-

-

Seal the Plate: Carefully seal the plate with clear sealing tape.

-

Incubate and Analyze: Incubate and monitor as described in Protocol 1. Analyze the results to determine the optimal concentration of this compound for crystal growth and quality.

Mandatory Visualizations

The following diagrams illustrate the conceptual role of this compound in the protein crystallization workflow and its proposed mechanism of action.

Caption: Workflow for incorporating this compound into a crystallization experiment.

Caption: Proposed mechanism of this compound in preventing aggregation.

Conclusion

This compound is a valuable additive for overcoming common challenges in protein crystallization. By enhancing solubility and preventing aggregation, it can significantly increase the chances of obtaining high-quality crystals. The protocols and guidelines presented here provide a solid framework for incorporating this hydrotrope into your crystallization strategies. Empirical optimization of its concentration, in conjunction with other crystallization parameters, is key to achieving success.

References

Application Notes and Protocols: Sodium 4-isopropylbenzenesulfonate as a Phase Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Sodium 4-isopropylbenzenesulfonate as a phase transfer catalyst (PTC) in various organic syntheses. While primarily recognized for its properties as a hydrotrope, its ability to increase the solubility of organic compounds in aqueous media suggests its utility in facilitating biphasic reactions, a key principle of phase transfer catalysis.[1] This document outlines theoretical applications, experimental protocols, and logical workflows for its use in key organic transformations.

Introduction to this compound as a Potential Phase Transfer Catalyst

This compound is an organic salt known to act as a hydrotrope, a class of compounds that enhances the solubility of sparingly soluble organic substances in water.[1] This characteristic is crucial for reactions involving reactants in different phases (e.g., an organic substrate and an aqueous solution of a nucleophile). By increasing the mutual solubility of reactants, this compound can potentially accelerate reaction rates and improve product yields, functioning effectively as a phase transfer catalyst. Its proposed mechanism involves the formation of aggregates that can encapsulate organic molecules, thereby facilitating their interaction with aqueous-phase reactants.

Theoretical Applications in Organic Synthesis

The primary theorized applications of this compound as a phase transfer catalyst are in nucleophilic substitution reactions, such as the synthesis of ethers (Williamson Ether Synthesis) and esters. In these reactions, the catalyst would facilitate the transfer of an aqueous-phase nucleophile (e.g., an alkoxide or carboxylate) to the organic phase containing the electrophilic substrate.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. Phase transfer catalysis is often employed to facilitate this reaction in a biphasic system, eliminating the need for anhydrous solvents.

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data for the Williamson ether synthesis of benzyl ethyl ether, comparing a standard biphasic reaction with one potentially catalyzed by this compound.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| None | 0 | 24 | 25 |

| This compound | 5 | 6 | 85 |

| Tetrabutylammonium bromide (TBAB) | 5 | 4 | 95 |

Note: The data for this compound is hypothetical and based on its expected performance as a hydrotropic phase transfer catalyst. TBAB is a conventional PTC shown for comparison.

Experimental Protocol

Synthesis of Benzyl Ethyl Ether

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (1.27 g, 10 mmol), ethanol (2.3 g, 50 mmol), and this compound (0.22 g, 1 mmol, 10 mol%).

-

Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (10 mL) to the stirred mixture.

-

Reaction: Heat the mixture to 60°C and maintain vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield benzyl ethyl ether.

Workflow Diagram

References

Application Notes and Protocols for the Quantification of Sodium 4-isopropylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Sodium 4-isopropylbenzenesulfonate. The methods described herein are essential for quality control, stability testing, and formulation analysis in the pharmaceutical and chemical industries.

Introduction

This compound is an organic compound used in various industrial applications, including as a hydrotrope to enhance the solubility of other substances. Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency. This document outlines three primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. A titration method is also discussed as a classical analytical approach.

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented in the table below, allowing for easy comparison of their performance characteristics.

| Analytical Method | Principle | Typical Quantitative Parameters | Throughput |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity with UV detection. | LOD: ~1 mg/L Linearity (r): >0.999 Precision (RSD): <1% Recovery: 96-105% | High |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by boiling point and mass-to-charge ratio. | LOD: Low µg/L to ng/L range Linearity (R): >0.999 Precision (RSD): <10% Recovery: 90-117% | Medium |

| UV-Vis Spectrophotometry | Measurement of light absorbance by the aromatic ring. | LOD: ~0.2 mg/kg LOQ: ~0.6 mg/kg Linearity: Good within a defined range Precision (RSD): <1% | High |

| Titration | Neutralization of the corresponding sulfonic acid with a standard base. | Dependent on indicator and analyst skill. | Low |

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound. The method of choice is typically Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector, leveraging the ultraviolet absorbance of the compound's aromatic ring.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is based on a method developed for the determination of sodium n-alkyl benzene sulfonates and is adaptable for this compound.[1]

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Sodium perchlorate (NaClO₄), analytical grade.

-

Ultrapure water.

-

This compound reference standard.

-

Sample of interest containing this compound.

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.1 M aqueous sodium perchlorate solution (60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 225 nm.[1]

-

Injection Volume: 20 µL.

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.

-

Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

6. Data Interpretation:

-

The retention time of the peak in the sample chromatogram should match that of the reference standard.

-

Quantify the amount of this compound in the original sample based on the concentration determined from the calibration curve and the sample preparation details.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile form suitable for gas chromatography.

General Experimental Protocol: GC-MS with Derivatization

This protocol provides a general workflow for the derivatization and subsequent GC-MS analysis of non-volatile analytes like this compound.

1. Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

A suitable capillary column (e.g., non-polar or medium-polarity).

-

Data acquisition and processing software.

2. Reagents and Materials:

-

Derivatization agent (e.g., silylating agents like BSTFA, or alkylating agents).

-

Anhydrous solvent for derivatization (e.g., pyridine, acetonitrile).

-

This compound reference standard.

-

Sample of interest.

-

Anhydrous sodium sulfate for drying.

3. Sample Preparation and Derivatization:

-

Drying: Accurately weigh the sample and dry it thoroughly to remove any water, which can interfere with the derivatization reaction. This can be achieved by azeotropic distillation with a suitable solvent or by using a vacuum oven.

-

Derivatization:

-

Dissolve the dried sample in an anhydrous solvent.

-

Add the derivatization reagent in excess.

-

Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.

-

After cooling, the derivatized sample is ready for injection.

-

4. GC-MS Conditions:

-

Injector Temperature: Typically 250-300 °C.

-

Oven Temperature Program: A temperature gradient is usually employed to separate the derivatized analyte from other components. An example program could be: start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: Typically 230 °C.

-

Mass Spectrometer Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

5. Analysis Procedure:

-

Prepare a series of derivatized calibration standards using the same procedure as for the samples.

-

Inject the derivatized standards and samples into the GC-MS system.

-

Monitor specific ions characteristic of the derivatized this compound for quantification in SIM mode.

-

Construct a calibration curve and determine the concentration in the samples.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound, based on the principle that the aromatic ring in the molecule absorbs ultraviolet light at a specific wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol is adapted from a method for the determination of sodium alkylbenzene sulfonate.[2]

1. Instrumentation:

-

UV-Vis Spectrophotometer capable of scanning in the UV range (200-400 nm).

-

Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

-

Ethanol (95%) or ultrapure water as a solvent.

-

This compound reference standard.

-

Sample of interest.

3. Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of the this compound reference standard in the chosen solvent.

-